2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 6629-18-1
VCID: VC18782806
InChI: InChI=1S/C17H11ClO3/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17,21H
SMILES:
Molecular Formula: C17H11ClO3
Molecular Weight: 298.7 g/mol

2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione

CAS No.: 6629-18-1

Cat. No.: VC18782806

Molecular Formula: C17H11ClO3

Molecular Weight: 298.7 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione - 6629-18-1

Specification

CAS No. 6629-18-1
Molecular Formula C17H11ClO3
Molecular Weight 298.7 g/mol
IUPAC Name 2-[(2-chlorophenyl)-hydroxymethyl]naphthalene-1,4-dione
Standard InChI InChI=1S/C17H11ClO3/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17,21H
Standard InChI Key RQBMBOQXLYFWFO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3Cl)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione is C₁₇H₁₁ClO₃, with a molecular weight of 298.7 g/mol . Key structural features include:

  • A planar naphthalene-1,4-dione backbone with conjugated carbonyl groups at positions 1 and 4.

  • A hydroxymethyl (-CH(OH)-) bridge at position 2, linking the naphthoquinone core to a 2-chlorophenyl substituent.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
IUPAC Name2-[(2-Chlorophenyl)-hydroxymethyl]naphthalene-1,4-dione
Canonical SMILESC1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3Cl)O
InChIKeyRQBMBOQXLYFWFO-UHFFFAOYSA-N
XLogP33.2 (predicted)

The presence of electron-withdrawing groups (chlorine, carbonyl) and the hydroxyl group creates a polarized structure, influencing reactivity in electrophilic and nucleophilic substitutions .

Synthesis and Production

ParameterValueSource
Production CapacityUp to 500 kg/month
Purity>95% (HPLC)
Storage ConditionsDry, dark, ventilated

Industrial-scale synthesis often employs batch reactors with strict temperature control (20–50°C) to prevent decomposition.

Physicochemical Properties

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
SolubilityInsoluble in water; soluble in DMSO, DMF
StabilitySensitive to light and moisture
LogP (Octanol-Water)3.2 (estimated)

The compound’s low aqueous solubility and photosensitivity necessitate specialized handling, often requiring amber glassware and inert atmospheres during storage .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione serves as a precursor for:

  • Anticancer Agents: Naphthoquinones are known to inhibit tyrosine kinases (e.g., EGFR) and induce apoptosis via redox cycling .

  • Antimalarials: Structural analogs like atovaquone highlight the role of chlorinated naphthoquinones in targeting mitochondrial electron transport .

Table 4: Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
2-Anilino-1,4-naphthoquinoneEGFR Tyrosine Kinase0.8 µM
AtovaquoneCytochrome bc₁1.2 nM

Material Science Applications

The compound’s conjugated π-system enables use in organic semiconductors and photoresists, though applications remain exploratory .

Pharmacological and Toxicological Profile

Acute Toxicity

Data specific to this compound are lacking, but related naphthoquinones exhibit:

  • Respiratory Toxicity: Bronchiolar necrosis observed in mice at 400 mg/kg (intraperitoneal) .

  • Hepatotoxicity: CYP450-mediated metabolic activation generates reactive intermediates, leading to hepatic necrosis .

Future Directions and Challenges

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure derivatives for chiral drug discovery.

  • Mechanistic Studies: Elucidating the compound’s interaction with biological targets like NAD(P)H:quinone oxidoreductase (NQO1).

  • Environmental Impact: Assessing biodegradation pathways to address persistence concerns .

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